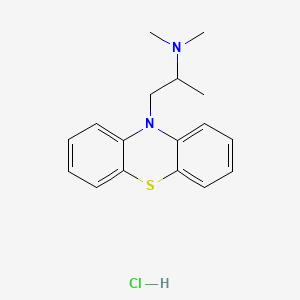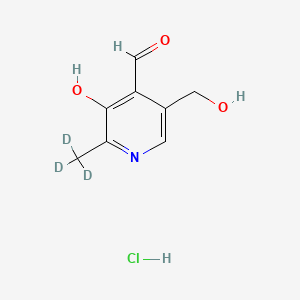
3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester is a deuterated derivative of benzoic acid methyl ester. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics compared to their non-deuterated counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester typically involves the methylation of 3,4,5-trihydroxybenzoic acid followed by deuteration. The reaction conditions may include:
Methylation: Using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone.
Deuteration: Introducing deuterium atoms through a reaction with deuterated methanol (CD3OD) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for deuterated compounds often involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 3,4,5-Tri(methoxy-d3)-benzoic acid.
Reduction: 3,4,5-Tri(methoxy-d3)-benzyl alcohol.
Substitution: Various substituted benzoic acid methyl esters depending on the nucleophile used.
Scientific Research Applications
3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester depends on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes and receptors, altering their activity.
Pathways Involved: It can be involved in metabolic pathways where deuterium substitution affects the rate of enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid methyl ester: The non-deuterated counterpart.
3,4,5-Trifluorobenzoic acid methyl ester: A fluorinated analog with different electronic properties.
3,4,5-Trichlorobenzoic acid methyl ester: A chlorinated analog with distinct reactivity.
Uniqueness
3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester is unique due to the presence of deuterium atoms, which confer increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous.
Properties
CAS No. |
1182838-07-8 |
|---|---|
Molecular Formula |
C11H5O5D9 |
Molecular Weight |
235.28 |
boiling_point |
274.5±0.0 °C at 760 mmHg |
density |
1.1±0.1 g/cm3 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
34140-59-5 (unlabelled) |
Synonyms |
METHYL 3,4,5-TRIMETHOXY-D9-BENZOATE |
tag |
Benzoic Acid Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Norgestimate-[d6]](/img/structure/B602511.png)






